molecular formula C18H13N5O4S B4233256 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B4233256
M. Wt: 395.4 g/mol
InChI Key: HRDMMHTTWLTFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide, commonly known as INH1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. INH1 has been shown to inhibit the activity of several protein kinases, including ROCK1, ROCK2, and MRCKα, which are involved in a variety of cellular processes, such as cytoskeletal organization, cell migration, and cell division.

Mechanism of Action

INH1 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
INH1 has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase that is inhibited. For example, inhibition of ROCK1 and ROCK2 in cancer cells leads to decreased cell migration and invasion, while inhibition of MRCKα in smooth muscle cells leads to decreased contraction and relaxation of blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using INH1 in lab experiments is its specificity for certain protein kinases, which allows researchers to study the role of these kinases in specific cellular processes. However, one limitation of using INH1 is that it may have off-target effects on other protein kinases or cellular processes, which can complicate data interpretation.

Future Directions

There are several future directions for research on INH1 and related small molecule inhibitors. One direction is to study the effects of INH1 on other protein kinases and cellular processes, in order to better understand its specificity and potential off-target effects. Another direction is to develop more potent and specific inhibitors of protein kinases, which may have greater therapeutic potential for diseases such as cancer and cardiovascular disease. Finally, researchers may also investigate the potential use of INH1 and related inhibitors as tools for studying the role of protein kinases in animal models of disease.

Scientific Research Applications

INH1 has been used extensively in scientific research to study the role of protein kinases in cellular processes. For example, INH1 has been used to inhibit the activity of ROCK1 and ROCK2 in cancer cells, leading to decreased cell migration and invasion. INH1 has also been used to inhibit MRCKα in smooth muscle cells, leading to decreased contraction and relaxation of blood vessels.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-23(25)15-6-8-16(9-7-15)28(26,27)21-14-4-2-13(3-5-14)17-12-22-11-1-10-19-18(22)20-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMMHTTWLTFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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